molecular formula C6H13NO3S B12329179 3-methyltetrahydro-2H-pyran-4-sulfonamide

3-methyltetrahydro-2H-pyran-4-sulfonamide

Cat. No.: B12329179
M. Wt: 179.24 g/mol
InChI Key: DDRAKEUZWHEQEX-UHFFFAOYSA-N
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Description

3-methyltetrahydro-2H-pyran-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a sulfonamide group, which is a functional group containing sulfur, nitrogen, and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyltetrahydro-2H-pyran-4-sulfonamide typically involves the formation of the tetrahydropyran ring followed by the introduction of the sulfonamide group. One common method involves the cyclization of a suitable precursor, such as 3-methyl-1,5-hexadiene, in the presence of an acid catalyst to form the tetrahydropyran ring. The sulfonamide group can then be introduced through a reaction with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-methyltetrahydro-2H-pyran-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-methyltetrahydro-2H-pyran-4-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it useful in the development of new antibiotics.

    Medicine: Research into its potential therapeutic applications, particularly in the treatment of bacterial infections, is ongoing.

    Industry: It can be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyltetrahydro-2H-pyran-4-sulfonamide involves the inhibition of bacterial enzymes that are essential for folate synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, a precursor to folic acid, which is necessary for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

    3-methyltetrahydro-2H-pyran-4-one: This compound lacks the sulfonamide group and is primarily used as a flavoring agent.

    Tetrahydro-2H-pyran-4-sulfonamide: Similar structure but without the methyl group, used in similar applications.

    Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.

Uniqueness

3-methyltetrahydro-2H-pyran-4-sulfonamide is unique due to the combination of the tetrahydropyran ring and the sulfonamide group, which imparts specific chemical properties and biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and medicinal research.

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

3-methyloxane-4-sulfonamide

InChI

InChI=1S/C6H13NO3S/c1-5-4-10-3-2-6(5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)

InChI Key

DDRAKEUZWHEQEX-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC1S(=O)(=O)N

Origin of Product

United States

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